

physicochemical properties of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxy-4-methoxybenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromo-5-hydroxy-4-methoxybenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, a privileged scaffold in medicinal chemistry, and is further functionalized with a bromine atom, a hydroxyl group, and a methoxy group. This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. While comprehensive experimental data on this specific compound is not widely published, its structural motifs are present in molecules explored for anticancer and anti-inflammatory properties.^[1] This guide provides a detailed analysis of its predicted and expected physicochemical properties, outlines robust protocols for their experimental determination, and discusses the scientific rationale behind these characterization techniques.

Compound Identification and Core Structure

A precise identification is the foundation of all subsequent research. The fundamental identifiers for **3-Bromo-5-hydroxy-4-methoxybenzoic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	3-bromo-5-hydroxy-4-methoxybenzoic acid	[2]
CAS Number	52783-66-1	[2] [3] [4]
Molecular Formula	C ₈ H ₇ BrO ₄	[2] [3]
Molecular Weight	247.04 g/mol	[2]
Canonical SMILES	COC1=C(C=C(C=C1Br)C(=O)O)O	[2]
InChI Key	XKPMZMJYQDNWDG-UHFFFAOYSA-N	[2]

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: Chemical structure of **3-Bromo-5-hydroxy-4-methoxybenzoic acid**.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's behavior. The following properties have been calculated using established algorithms and are available in public databases like PubChem.

Property	Computed Value	Significance & Interpretation
Molecular Weight	247.04 g/mol	Foundational for all stoichiometric calculations. [2]
XLogP3	1.8	Indicates moderate lipophilicity. The compound is predicted to have a preference for a nonpolar environment over a polar one, a key factor in membrane permeability and drug-target interactions. [2]
Hydrogen Bond Donors	2	The carboxylic acid and hydroxyl groups can donate protons to form hydrogen bonds, influencing solubility and receptor binding. [2]
Hydrogen Bond Acceptors	4	The four oxygen atoms can accept protons in hydrogen bonds, contributing to interactions with biological targets and polar solvents. [2]
Rotatable Bond Count	2	The C-C bond of the carboxyl group and the C-O bond of the methoxy group allow for conformational flexibility, which can be critical for fitting into a binding pocket. [2]
Topological Polar Surface Area (TPSA)	66.8 Å ²	This value suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules. [2]

Spectroscopic and Physical Characterization: An Experimental Approach

While computed data is useful, experimental validation is non-negotiable in scientific research. The following sections detail the expected spectroscopic signatures and provide robust protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

- ¹H NMR Spectroscopy (Expected Signatures):
 - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Due to the substitution pattern, they will appear as doublets.
 - Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.
 - Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on solvent and concentration.
 - Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR Spectroscopy (Expected Signatures):
 - Carbonyl Carbon: A signal in the range of 165-175 ppm.
 - Aromatic Carbons: Eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached substituents. Carbons attached to oxygen will be downfield, while the carbon attached to bromine will also be shifted.
 - Methoxy Carbon: A signal around 55-60 ppm.

Protocol: NMR Sample Preparation and Analysis

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common starting point, but if solubility is poor, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative that will also clearly show the exchangeable hydroxyl and carboxylic acid protons.

- Sample Preparation:

1. Accurately weigh 5-10 mg of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** into a clean, dry vial.
2. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6).
3. Vortex or sonicate the mixture until the sample is fully dissolved.
4. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

- Data Acquisition:

1. Insert the sample into the NMR spectrometer.
2. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
3. Acquire a standard ^1H NMR spectrum.
4. Acquire a ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ^{13}C .

- Data Processing:

1. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
2. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H).
3. Integrate the ^1H NMR signals to determine the relative number of protons.

4. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Acidity and pKa Determination

The pKa is a critical parameter that governs a molecule's ionization state at a given pH, which in turn affects its solubility, membrane transport, and receptor binding. The acidity of the carboxylic acid is modulated by the electronic effects of the ring substituents. The electron-withdrawing bromine atom is expected to increase acidity (lower pKa) compared to benzoic acid ($\text{pKa} \approx 4.2$), while the electron-donating hydroxyl and methoxy groups will have competing effects.

Protocol: Potentiometric Titration for pKa Determination

Rationale: This method directly measures the change in pH of a solution of the analyte as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, providing a highly accurate and reliable value.

Caption: Workflow for pKa determination via potentiometric titration.

- **Preparation:**

1. Prepare a ~0.01 M solution of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** in a suitable solvent system (e.g., a 50:50 mixture of water and methanol to ensure solubility).
2. Prepare a standardized ~0.1 M solution of NaOH.
3. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

- **Titration:**

1. Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a magnetic stir bar.
2. Immerse the calibrated pH electrode in the solution.
3. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize after each addition.

4. Record the pH and the total volume of titrant added after each increment. Continue well past the expected equivalence point.

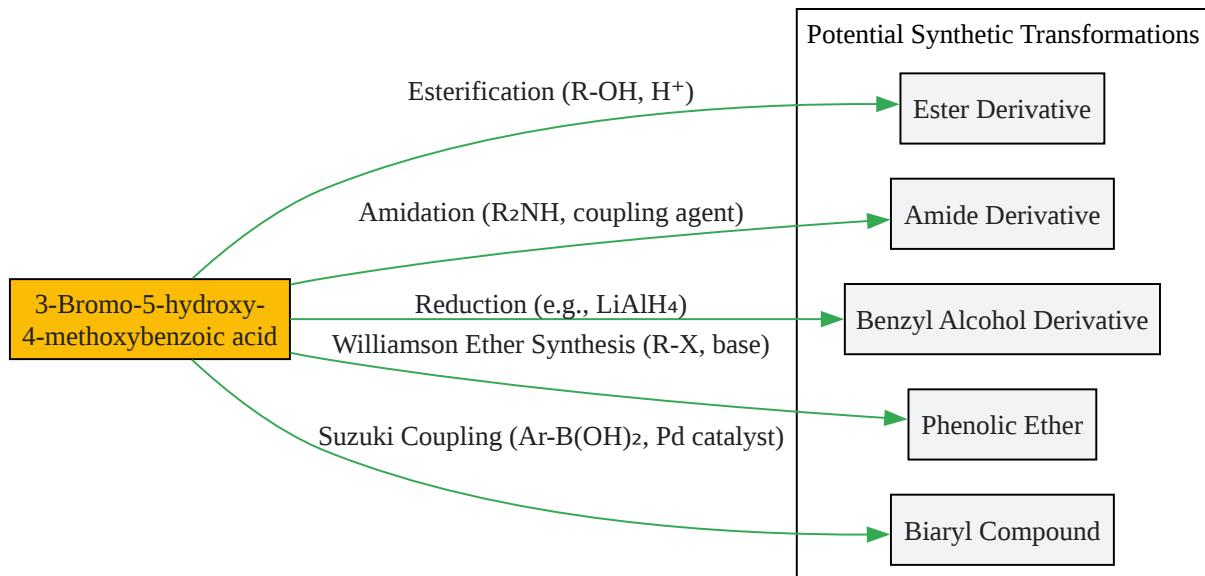
- Data Analysis:
 1. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 2. Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot indicates the equivalence point.
 3. Identify the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).
 4. The pK_a is the pH value on the titration curve corresponding to the half-equivalence volume.

Reactivity and Potential Applications in Synthesis

The true value of a molecule like **3-Bromo-5-hydroxy-4-methoxybenzoic acid** lies in its potential as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification.

- Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.
- Aromatic Ring: The electron-rich ring is susceptible to further electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles.
- Phenolic Hydroxyl Group: Can be alkylated or acylated.
- Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of C-C bonds to build more complex molecular architectures.

The applications of structurally related compounds in the synthesis of thyroid hormone receptor antagonists highlight the potential of this scaffold in drug discovery.[\[5\]](#)



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Caption: Key reaction pathways for synthetic modification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-hydroxy-4-methoxybenzoic acid presents itself as a compound of significant interest for chemical and pharmaceutical research. While its experimentally determined physicochemical properties are not yet extensively documented, this guide provides a robust framework for their characterization based on established principles and methodologies. Its computed properties suggest favorable drug-like characteristics, and its array of functional groups makes it a highly attractive scaffold for synthetic chemists aiming to develop novel molecules with tailored biological activities. The protocols and insights provided herein serve as a comprehensive resource for researchers embarking on the study of this promising molecule.

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